molecular formula C24H20ClFN4O4S2 B12368268 Dhx9-IN-3

Dhx9-IN-3

Cat. No.: B12368268
M. Wt: 547.0 g/mol
InChI Key: ZYOZMPHRCIZYSL-UHFFFAOYSA-N
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Description

Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:

Mechanism of Action

Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .

Biological Activity

Dhx9-IN-3 is a compound designed to inhibit the DExH-box RNA helicase DHX9, which plays a crucial role in various cellular processes including transcription, translation, RNA processing, and maintenance of genomic stability. This article explores the biological activity of this compound, its mechanisms of action, and its potential implications in cancer therapy.

Overview of DHX9

DHX9 is an essential enzyme involved in unwinding DNA and RNA structures, thereby facilitating critical biological processes. It has been implicated in the regulation of gene expression and the response to DNA damage. Notably, DHX9 interacts with proteins involved in DNA damage repair pathways such as BRCA1 and γH2AX, highlighting its significance in cancer biology .

This compound targets DHX9 by inhibiting its helicase activity. This inhibition leads to the accumulation of R-loops—RNA-DNA hybrid structures that can cause genomic instability if not resolved. Research indicates that DHX9's helicase activity is vital for resolving these structures, particularly under genotoxic stress conditions . By inhibiting DHX9, this compound disrupts this resolution process, potentially leading to increased sensitivity of cancer cells to DNA-damaging agents.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the proliferation of various cancer cell lines. The compound's efficacy appears to correlate with the overexpression of DHX9 in these cells. For instance, depletion of DHX9 through shRNA has been shown to induce antiproliferative effects across multiple cancer types .

Case Studies

A notable case study involved the application of this compound in a model of breast cancer. The treatment resulted in significant tumor regression and reduced levels of R-loops within the tumor microenvironment. Additionally, the compound demonstrated minimal toxicity to normal cells, suggesting a favorable therapeutic window for targeting DHX9 in malignancies .

Research Findings

Recent findings highlight the importance of post-translational modifications in regulating DHX9 activity. For example, phosphorylation at specific serine residues (e.g., Ser321) enhances DHX9's interaction with RPA (Replication Protein A) and γH2AX during DNA damage response. Inhibition by this compound may disrupt these interactions, leading to impaired DNA repair mechanisms and increased cell death under stress conditions .

Table: Key Findings on this compound Activity

StudyModelKey Findings
Various Cancer Cell LinesInduces antiproliferative effects; correlates with DHX9 overexpression
Breast Cancer ModelSignificant tumor regression; minimal toxicity to normal cells
Genotoxic Stress AssayDisrupts R-loop resolution; increases sensitivity to DNA-damaging agents

Properties

Molecular Formula

C24H20ClFN4O4S2

Molecular Weight

547.0 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31)

InChI Key

ZYOZMPHRCIZYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F

Origin of Product

United States

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